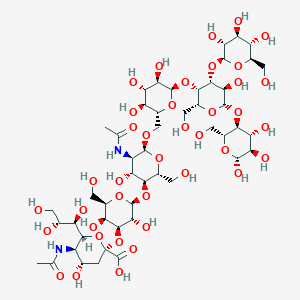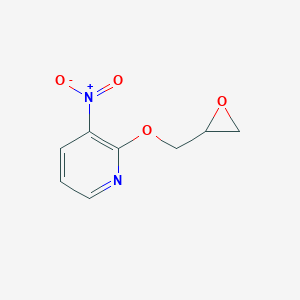
3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, also known as quinoline-8-carboxylic acid (QCA), is a heterocyclic organic compound. QCA has been used as a building block for the synthesis of many biologically active compounds. It has also been used in the field of medicinal chemistry for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of QCA is not fully understood. However, it has been reported that QCA inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleic acids. Inhibition of DHFR leads to the depletion of nucleic acids, which ultimately results in cell death.
Biochemical and Physiological Effects:
QCA has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. QCA has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using QCA in lab experiments is its availability. QCA is commercially available, and its synthesis is relatively simple. Another advantage is its diverse applications. QCA has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using QCA in lab experiments is its toxicity. QCA has been shown to be toxic to some cell lines.
Direcciones Futuras
There are several future directions for the research on QCA. One direction is the development of new derivatives of QCA with improved biological activities. Another direction is the investigation of the mechanism of action of QCA in more detail. Furthermore, the use of QCA in combination with other drugs for the treatment of various diseases could be explored. The development of new methods for the synthesis of QCA could also be an area of future research.
Conclusion:
In conclusion, QCA is a heterocyclic organic compound that has been extensively used in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds and has been investigated for its diverse applications. QCA has been shown to have antitumor, antibacterial, antifungal, and antiviral activities. Although QCA has some limitations, its availability and diverse applications make it a valuable compound for scientific research.
Métodos De Síntesis
QCA can be synthesized by the condensation reaction of 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
QCA has been extensively used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various biologically active compounds. QCA has also been used in the field of medicinal chemistry for the development of new drugs.
Propiedades
Número CAS |
128715-84-4 |
|---|---|
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
3-hydroxy-2-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-4-5-2-1-3-6(10(14)15)8(5)11-9(7)13/h1-4,12H,(H,11,13)(H,14,15) |
Clave InChI |
BXTVBYCGAGJOPF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O |
Sinónimos |
8-Quinolinecarboxylicacid,1,2-dihydro-3-hydroxy-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)








